molecular formula C13H12Cl2N2 B1455417 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1306225-07-9

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B1455417
CAS No.: 1306225-07-9
M. Wt: 267.15 g/mol
InChI Key: HEDJEUMBKXDANM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine emerged as a synthetic intermediate in the early 21st century, particularly in pharmaceutical research targeting antimicrobial and antitubercular agents. Structural analogs, such as pyridine-2-methylamine derivatives, were pivotal in identifying novel inhibitors of Mycobacterium tuberculosis (Mtb) through rational drug design strategies. The compound’s development aligns with efforts to optimize bioactive scaffolds featuring electron-withdrawing groups (e.g., chlorine) and heteroaromatic moieties (e.g., pyridine), which enhance binding affinity to enzymatic targets.

Significance in Organic Chemistry Research

This compound exemplifies the integration of aromatic chlorination and nitrogen-containing heterocycles in medicinal chemistry. Its structure enables:

  • Electrophilic Substitution : The pyridine ring’s electron-deficient nature facilitates reactions at specific positions.
  • Hydrogen Bonding : The methylamine group interacts with polar residues in biological targets.
  • Hydrophobic Interactions : The 2,4-dichlorophenyl moiety enhances binding to lipophilic pockets in enzymes like MmpL3, a key target in tuberculosis treatment.
Feature Role in Reactivity Biological Impact
2,4-Dichlorophenyl group Stabilizes transition states via electron withdrawal Increases affinity to hydrophobic protein regions
Pyridine ring Participates in π-π stacking interactions Enhances solubility and membrane permeability
Methylamine group

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJEUMBKXDANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The general synthetic approach to (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves:

  • Step 1: Formation of a benzyl-pyridine intermediate via nucleophilic substitution or condensation between 2,4-dichlorobenzyl chloride and pyridine-3-carboxaldehyde.
  • Step 2: Reductive amination of the intermediate with methylamine to introduce the methylamine group.

This approach leverages the reactivity of benzyl halides and aldehydes with amines under reductive conditions to yield the target compound.

Detailed Preparation Procedure

Step Reaction Reagents and Conditions Notes
1 Condensation of 2,4-dichlorobenzyl chloride with pyridine-3-carboxaldehyde 2,4-Dichlorobenzyl chloride + Pyridine-3-carboxaldehyde, base (e.g., triethylamine or potassium carbonate), solvent (ethanol or methanol), reflux or room temperature stirring The base facilitates the nucleophilic substitution forming the benzyl-pyridinyl intermediate.
2 Reductive amination with methylamine Intermediate + Methylamine (aqueous or anhydrous), reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with palladium on carbon catalyst), solvent (ethanol, methanol, or water), room temperature or mild heating Sodium cyanoborohydride is preferred for selective reductive amination; alternatively, catalytic hydrogenation with Pd/C under hydrogen atmosphere can be used.

Reaction Conditions and Optimization

  • Solvents: Ethanol and methanol are commonly used due to their ability to dissolve both organic and amine reactants and compatibility with reduction catalysts.
  • Bases: Potassium carbonate or triethylamine are effective to deprotonate intermediates and promote nucleophilic substitution.
  • Catalysts: Palladium on carbon (Pd/C) is employed for catalytic hydrogenation in the reductive amination step.
  • Temperature: Mild heating (50–80°C) is often sufficient to drive the reactions to completion without decomposing sensitive intermediates.
  • Reaction Time: Typically ranges from several hours (12–24 h) depending on scale and reagent concentrations.

Industrial Production Considerations

  • Continuous Flow Reactors: Industrial synthesis may utilize continuous flow technology to enhance reaction control, safety, and scalability.
  • Automated Systems: Automation ensures consistent quality, reproducibility, and optimized yields.
  • Purification: Isolation of the product is achieved via standard techniques such as filtration, extraction, and crystallization. Washing with solvents or solvent-water mixtures is common to remove impurities.

Chemical Reaction Analysis

Reaction Type Reagents Conditions Products Formed Notes
Nucleophilic substitution 2,4-Dichlorobenzyl chloride + Pyridine-3-carboxaldehyde Base, ethanol/methanol, reflux Benzyl-pyridinyl intermediate Key step to link aromatic groups
Reductive amination Intermediate + Methylamine + NaBH3CN or H2/Pd-C Room temp to mild heating (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine Selective reduction of imine intermediate
Oxidation (side reactions) KMnO4 or CrO3 Acidic medium Oxides or chlorinated derivatives Generally avoided in target synthesis
Substitution (modifications) Sodium methoxide or potassium tert-butoxide Methanol or tert-butanol Methoxy or tert-butoxy derivatives Used for analog synthesis

Research Findings and Data

  • The reductive amination step is critical for introducing the methylamine moiety with high selectivity and yield.
  • Use of sodium cyanoborohydride is preferred over catalytic hydrogenation when sensitive functional groups are present.
  • Studies show that electron-withdrawing groups like the 2,4-dichloro substituents enhance reactivity in nucleophilic substitution and influence biological activity.
  • Optimization of solvent and temperature significantly affects yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent Ethanol, Methanol Solubility and reaction rate
Base K2CO3, Triethylamine Facilitates substitution
Reducing Agent NaBH3CN or H2/Pd-C Selectivity in reductive amination
Temperature 25–80°C Reaction kinetics and stability
Reaction Time 12–24 hours Conversion efficiency
Purification Filtration, extraction, crystallization Product purity

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s analogs vary in substituents on the aryl ring, alkylamine group, or heterocyclic system. Key comparisons include:

Compound Name Structural Differences Molecular Formula Key Properties Applications/Notes
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine (CAS: 1269152-29-5) Methyl → Ethyl substitution C₁₄H₁₃Cl₂N₂ Higher lipophilicity (logP ~3.2 vs. ~2.8 for methyl analog) Used in ligand synthesis for receptor studies; discontinued commercially
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS: 357926-91-1) Cl → F; Methyl → Propyl C₁₅H₁₆F₂N₂ Reduced steric bulk, enhanced metabolic stability Explored in CNS drug candidates due to fluorine’s electronegativity
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine (CAS: MFCD01135792) Dichlorophenyl → Chlorophenyl; central carbon → ethanamine backbone C₁₄H₁₅ClN₂ Flexible backbone improves solubility (logS: -3.1 vs. -4.5 for target compound) Intermediate in antihistamine synthesis
N-{[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine (CAS: MFCD06016375) Pyridine → Nitropyridine; phenyl → furan C₁₇H₁₂Cl₂N₄O₂ Nitro group enhances reactivity (e.g., as a precursor for reduced amines) Potential agrochemical applications

Physicochemical Properties

  • Lipophilicity : Methyl analog (logP ~2.8) < Ethyl analog (logP ~3.2) < Propyl analog (logP ~3.6). Increased alkyl chain length enhances membrane permeability .
  • Solubility : Pyridine-containing analogs exhibit moderate aqueous solubility (e.g., target compound: ~0.1 mg/mL in water), while nitro-substituted derivatives (e.g., ) are less soluble due to polarity .
  • Stability: Dichlorophenyl group enhances oxidative stability compared to non-halogenated analogs (e.g., half-life in PBS: >48h vs. ~12h for phenyl derivatives) .

Biological Activity

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an organic compound characterized by a dichlorophenyl group and a pyridinyl group connected to a central amine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C14H14Cl2N2
  • Molecular Weight : 281.18 g/mol
  • CAS Number : 1306225-07-9

The biological activity of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is largely attributed to its interactions with various biological targets:

  • Target Interactions : Similar compounds have been shown to interact with receptors, enzymes, and ion channels, influencing cellular signaling pathways.
  • Mode of Action : The compound may inhibit or activate specific enzymes through binding at their active sites, leading to alterations in metabolic pathways.
  • Biochemical Pathways : It has been observed to affect pathways related to cell cycle regulation and metabolic processes by modulating gene expression.

Cellular Effects

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine influences various cell types by:

  • Modulating cell signaling pathways .
  • Affecting gene expression related to metabolic and proliferative processes.
  • Exhibiting cytotoxic effects on cancer cell lines while showing lower toxicity to normal cells.

Dosage and Temporal Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : May exhibit beneficial effects such as enhanced cell proliferation or metabolic activity.
  • High Doses : Can lead to cytotoxicity and adverse effects in both in vitro and in vivo studies.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies evaluating similar compounds, (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine demonstrated significant antimicrobial properties against gram-positive bacteria and mycobacteria. For instance, derivatives with similar structures showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Cytotoxicity Profiles : Research highlighted that certain derivatives exhibited low cytotoxicity against primary mammalian cell lines while maintaining efficacy against cancer cell lines . This suggests a potential therapeutic window for further development.
  • Structure-Activity Relationships (SAR) : Analysis of various derivatives indicated that modifications in the dichlorophenyl or pyridinyl groups significantly influenced biological activity. For example, compounds with additional halogen substitutions often exhibited enhanced antibacterial efficacy .

Enzyme Interactions

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine interacts with several enzyme classes:

  • Oxidoreductases
  • Transferases
  • Hydrolases

These interactions can lead to either inhibition or activation of enzymatic activities, impacting overall cellular metabolism.

Transport and Distribution

The compound's transport within biological systems is mediated by specific transporters. Its distribution can be influenced by its lipophilicity and binding affinity to plasma proteins.

Q & A

What are the optimal synthetic routes for (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine, considering yield and purity?

Level: Basic
Methodological Answer:
The synthesis of tertiary amines like (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves reductive amination or nucleophilic substitution. Key steps include:

  • Reductive Amination: Reacting 2,4-dichlorobenzaldehyde with pyridin-3-ylmethylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Optimize solvent choice (e.g., methanol or DMF) and pH control to enhance yield .
  • Catalytic Coupling: Palladium or copper catalysts can facilitate C–N bond formation between halogenated aryl groups and amine precursors. For example, coupling 2,4-dichlorophenylboronic acid with pre-functionalized pyridine-methylamine derivatives .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

How can structural characterization be performed to confirm the identity of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine?

Level: Basic
Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and dichlorophenyl groups) and methylamine protons (δ 2.3–2.8 ppm). Compare with computed spectra for validation .
    • 2D NMR (COSY, HSQC): Resolve coupling between pyridine and dichlorophenyl moieties .
  • Mass Spectrometry (HRMS): Confirm molecular formula (C₁₃H₁₁Cl₂N₂) with accurate mass measurement (e.g., ESI-HRMS, expected [M+H]⁺: 273.0322) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles, if single crystals are obtainable .

What strategies are effective in analyzing structure-activity relationships (SAR) for (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine derivatives?

Level: Advanced
Methodological Answer:
SAR studies require systematic structural modifications and biological testing:

  • Substituent Variation:
    • Pyridine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electronic effects .
    • Dichlorophenyl Group: Replace Cl with F or methyl groups to assess steric/electronic impacts on receptor binding .
  • Biological Assays:
    • In Vitro Testing: Measure IC₅₀ values against target enzymes (e.g., kinases) or pathogens (e.g., RNA viruses) .
    • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like cannabinoid receptors .

Example SAR Table:

DerivativePyridine SubstituentDichlorophenyl ModificationIC₅₀ (nM)Target
A -H2,4-Cl120Kinase X
B -CF₃2,4-Cl45Kinase X
C -H2-F,4-Cl200Kinase X

Hypothetical data based on .

How should researchers address contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:

  • Standardized Protocols:
    • Use consistent cell lines (e.g., HEK293 for receptor assays) and pathogen strains (e.g., H1N1 for antiviral studies) .
    • Normalize data to reference compounds (e.g., tamoxifen for cytotoxicity assays) .
  • Statistical Analysis:
    • Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of divergent results .
    • Report confidence intervals and effect sizes to contextualize variability .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for batch effects or assay sensitivity differences .

What in vitro models are suitable for evaluating the biological activity of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine?

Level: Advanced
Methodological Answer:
Select models based on hypothesized targets:

  • Anticancer Activity:
    • Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
    • Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays .
  • Antimicrobial Screening:
    • MIC Testing: Assess bacterial/fungal growth inhibition (e.g., E. coli, C. albicans) in broth microdilution assays .
  • Neuropharmacology:
    • Receptor Binding: Radioligand displacement assays for GABAₐ or cannabinoid receptors (CB1/CB2) .

How can computational methods guide the optimization of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine for enhanced target specificity?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., CB1) to identify critical binding residues and optimize substituent geometry .
  • QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier penetration) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine

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